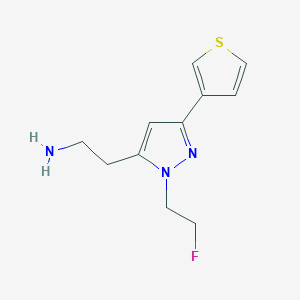

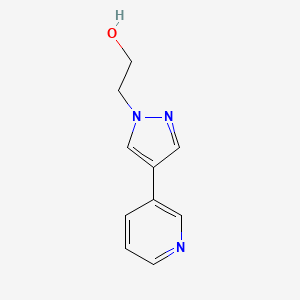

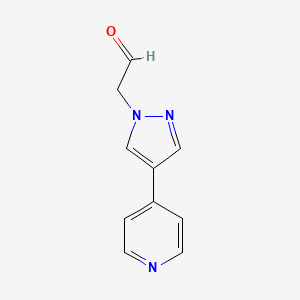

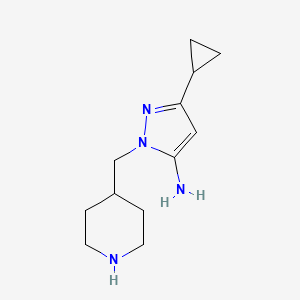

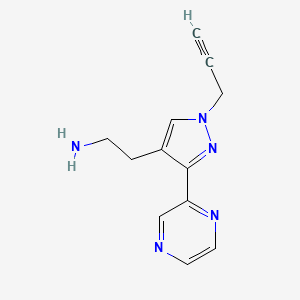

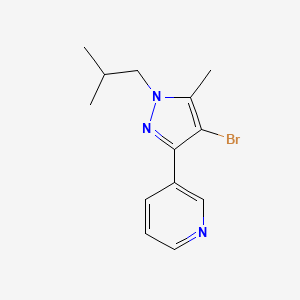

3-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been utilized in the synthesis of related compounds . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .Molecular Structure Analysis

The molecular structure of similar compounds, such as 4-Bromo-1-methyl-1H-pyrazole, has been documented . The empirical formula of 4-Bromo-1-methyl-1H-pyrazole is C4H5BrN2, and it has a molecular weight of 161.00 .Chemical Reactions Analysis

The catalytic protodeboronation of pinacol boronic esters has been reported, which is a radical approach utilized in the synthesis of related compounds . This method allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been documented. For example, 4-Bromo-1-methyl-1H-pyrazole is a liquid at room temperature, with a boiling point of 185-188 °C/760 mmHg and a density of 1.558 g/mL at 25 °C .科学的研究の応用

Proton Transfer and Photoreactions

- Excited-State Proton Transfer : Compounds similar to 3-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine exhibit unique photoreactions. One study discussed 2-(1H-pyrazol-5-yl)pyridines and derivatives showcasing three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These processes result in dual luminescence and have implications for designing fluorescent materials and understanding photophysics (Vetokhina et al., 2012).

Chemical Synthesis and Characterization

- Synthesis and Characterization : Research on the synthesis and characterization of pyrazole derivatives has shown the creation of bifunctional chelate intermediates for applications in time-resolved fluorescence immunoassay. These derivatives are significant for developing sensitive and specific bioanalytical assays (Pang Li-hua, 2009).

Polyheterocyclic Systems

- Development of Polyheterocyclic Systems : The precursor 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine has been used for constructing new polyheterocyclic ring systems, indicating the versatility of pyrazolopyridine derivatives in synthesizing complex organic structures with potential pharmaceutical applications (Abdel‐Latif et al., 2019).

Ligand Role in Metal Complexes

- Ligand Influence in Metal Complexes : The role of ancillary ligands, such as tetrazolate derivatives of pyrazolopyridines, in tuning the photophysical properties of iridium complexes has been explored. This research highlights the importance of ligand selection in the development of materials for optoelectronic applications (Stagni et al., 2008).

Biomedical Applications

- Biomedical Applications Review : A comprehensive review of over 300,000 1H-pyrazolo[3,4-b]pyridines, covering synthetic methods and biomedical applications, demonstrates the significant potential of these compounds in drug development and other therapeutic areas (Donaire-Arias et al., 2022).

Safety and Hazards

作用機序

Target of Action

It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The targets in these reactions are typically carbon atoms in organic molecules .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, a nucleophilic organic group is transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, the compound could be involved in the formation of new carbon–carbon bonds, thereby affecting the structure of organic molecules .

Result of Action

As a potential reagent in suzuki–miyaura cross-coupling reactions, it could contribute to the formation of new carbon–carbon bonds in organic molecules .

Action Environment

The action of 3-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine, like other reagents used in Suzuki–Miyaura cross-coupling reactions, can be influenced by various environmental factors. These reactions are known for their mild and functional group tolerant reaction conditions . The stability of the reagent can also be affected by environmental factors .

特性

IUPAC Name |

3-[4-bromo-5-methyl-1-(2-methylpropyl)pyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrN3/c1-9(2)8-17-10(3)12(14)13(16-17)11-5-4-6-15-7-11/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVJDFILJYDMQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(C)C)C2=CN=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。